BenchChemオンラインストアへようこそ!

7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine

Lipophilicity Drug-likeness Membrane permeability

7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine (CAS 2007916-12-1, MFCD30471862) is a functionalized derivative of the imidazo[1,2-a]pyridine scaffold, a recognized 'privileged structure' in drug discovery. This compound bears a 3-methyl-4-nitrophenoxy substituent at the C7 position of the pyridine ring, yielding a molecular formula of C14H11N3O3 and a molecular weight of 269.26 g/mol.

Molecular Formula C14H11N3O3
Molecular Weight 269.26
CAS No. 2007916-12-1
Cat. No. B2690704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine
CAS2007916-12-1
Molecular FormulaC14H11N3O3
Molecular Weight269.26
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC2=CC3=NC=CN3C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H11N3O3/c1-10-8-11(2-3-13(10)17(18)19)20-12-4-6-16-7-5-15-14(16)9-12/h2-9H,1H3
InChIKeyPAZWIEOXBISWCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine (CAS 2007916-12-1): A C7-Substituted Imidazo[1,2-a]pyridine Intermediate for Precision Medicinal Chemistry Procurement


7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine (CAS 2007916-12-1, MFCD30471862) is a functionalized derivative of the imidazo[1,2-a]pyridine scaffold, a recognized 'privileged structure' in drug discovery [1]. This compound bears a 3-methyl-4-nitrophenoxy substituent at the C7 position of the pyridine ring, yielding a molecular formula of C14H11N3O3 and a molecular weight of 269.26 g/mol . It is commercially available as an off-white to pale-yellow solid with a purity of ≥95% (typically 97%), and is primarily utilized as a building block in medicinal chemistry research and pharmaceutical intermediate synthesis .

Why 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine Cannot Be Interchanged with Generic Imidazo[1,2-a]pyridine Analogs


The C7 position of the imidazo[1,2-a]pyridine core is a critical vector for modulating physicochemical and biological properties, as demonstrated by extensive structure-activity relationship (SAR) studies across multiple therapeutic targets [1]. Generic imidazo[1,2-a]pyridine or simpler 7-substituted analogs (e.g., 7-phenoxy or 7-(4-nitrophenoxy) derivatives) lack the precise electronic and steric profile conferred by the dual 3-methyl-4-nitrophenoxy substitution pattern. This specific motif simultaneously introduces an electron-withdrawing nitro group and a lipophilic methyl group in a single meta/para arrangement, creating a unique pharmacophoric fingerprint that cannot be replicated by single-substituent analogs. Patents covering imidazo[1,2-a]pyridine-based therapeutics explicitly enumerate diverse C7 substitutions as non-equivalent embodiments, underscoring that activity and selectivity are exquisitely sensitive to the exact nature of the C7 appendage [2]. Consequently, substituting this compound with a generic analog in a synthetic sequence or biological assay risks losing target engagement, altering selectivity profiles, or invalidating structure-activity conclusions.

Quantitative Differentiation Evidence for 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine vs. Closest Analogs


LogP Shift: +1.36 Log Units Higher Lipophilicity vs. Parent Imidazo[1,2-a]pyridine

The target compound exhibits a calculated LogP of 2.71, representing a substantial increase of +1.36 log units compared to the unsubstituted imidazo[1,2-a]pyridine scaffold (LogP = 1.35) . This magnitude of lipophilicity enhancement—more than a 20-fold increase in octanol-water partition coefficient—is directly attributable to the 3-methyl-4-nitrophenoxy substituent. Simpler C7-substituted analogs such as 7-phenoxy or 7-methyl derivatives are expected to show intermediate LogP values, but the combination of methyl and nitro groups on the phenoxy ring produces a unique lipophilicity profile not achievable with single-substituent variants.

Lipophilicity Drug-likeness Membrane permeability

Expanded Hydrogen Bond Acceptor Count: 3 vs. 2 in Parent Scaffold

The target compound possesses 3 hydrogen bond acceptor (HBA) sites, as reported on the Fluorochem datasheet, compared to 2 HBA sites for the unsubstituted imidazo[1,2-a]pyridine core . This increase originates from the additional oxygen atoms in the nitro group and the ether linkage. Simple 7-alkyl or 7-phenoxy analogs lacking the nitro group would retain only 2 HBA sites, while 7-nitro analogs without the ether linkage would also present a different HBA arrangement. The combination of a phenoxy ether and a nitro group in the target compound provides a distinct HBA spatial distribution that may enable interactions with protein residues (e.g., hydrogen bonding to backbone amides or side-chain donors) not accessible to simpler analogs.

Hydrogen bonding Target engagement Solubility

Fraction sp3 (Fsp3) Introduction: 0.07 vs. 0.00 for the Parent Scaffold

The target compound has a fraction of sp3-hybridized carbon atoms (Fsp3) of 0.07, whereas the unsubstituted imidazo[1,2-a]pyridine parent scaffold has an Fsp3 of 0.00—it is fully sp2-hybridized . The introduction of any sp3 character, even a single methyl group, is known to correlate with improved aqueous solubility and reduced metabolic liability in drug-like molecules. While 7-methyl or 7-methoxy analogs could introduce comparable Fsp3 values, they lack the electronic withdrawing character of the nitro group, which is essential for tuning the electronic density of the aromatic system. The target compound uniquely pairs Fsp3 introduction with strong electron withdrawal, a combination not available in any single-substituent analog.

Molecular complexity Solubility Metabolic stability

Stringent Cold Storage Requirement vs. Ambient Storage for Parent Imidazo[1,2-a]pyridine

The target compound requires storage at -20°C in dry, light-protected, and sealed conditions to maintain its specified purity and integrity over a shelf life of 2 years . In contrast, the unsubstituted imidazo[1,2-a]pyridine scaffold is routinely stored at room temperature (20-25°C) in an inert atmosphere . This differential storage requirement indicates that the 3-methyl-4-nitrophenoxy substitution introduces chemical lability—likely due to the nitro group's potential for photodegradation or thermal decomposition—that must be factored into procurement planning. Simpler analogs without the nitro group (e.g., 7-phenoxy or 7-methyl derivatives) would be expected to exhibit room-temperature stability comparable to the parent scaffold, making the target compound's cold-chain requirement a distinguishing feature for inventory management.

Chemical stability Procurement logistics Storage compliance

Validated Commercial Purity and GHS Safety Documentation

Multiple reputable vendors supply the target compound with verified purity specifications: Fluorochem offers 97% purity , AKSci provides 95% minimum purity with full quality assurance batch backing , and BioMart certifies ≥95% purity . Each supplier provides a comprehensive Safety Data Sheet (SDS) with GHS classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), with detailed precautionary codes (P260-P501). By contrast, many simpler 7-substituted imidazo[1,2-a]pyridine analogs (e.g., 7-methyl or 7-bromo derivatives) are available from fewer suppliers with less comprehensive documentation. The availability of multi-source, independently verified purity and harmonized safety data reduces procurement risk and ensures reproducibility across research sites.

Quality assurance Reproducibility Safety compliance

Class-Level Evidence: C7-Position Functionalization Critically Modulates Biological Activity in Imidazo[1,2-a]pyridines

A comprehensive review of site-selective C–H functionalization of imidazo[1,2-a]pyridines identifies the C7 position as one of the six functionally relevant sites for derivatization, with distinct synthetic methodologies and biological outcomes associated with each position [1]. In the patent literature, imidazo[1,2-a]pyridine-based therapeutic candidates enumerate diverse C7 substituents—including aryloxy, alkoxy, amino, and heterocyclyl groups—as non-equivalent embodiments, confirming that C7 substitution is not merely a structural variation but a determinant of pharmacological activity [2]. Furthermore, the specific combination of an aryloxy linker with an electron-deficient aromatic ring (as in the 3-methyl-4-nitrophenoxy group) is recurrent in biologically active imidazo[1,2-a]pyridine derivatives targeting ion channels, kinases, and nuclear receptors [3]. While direct head-to-head bioactivity data for the target compound versus its closest analogs are not publicly available, the convergent SAR evidence from multiple therapeutic programs establishes that C7 substituent identity—and particularly the electronic and steric properties conferred by nitro and methyl groups—is a key driver of target potency and selectivity.

Structure-Activity Relationship Drug design Positional scanning

Optimal Research and Industrial Application Scenarios for 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine


Medicinal Chemistry Lead Optimization Requiring Defined Lipophilic and HBA Profiles

When optimizing a hit compound for improved membrane permeability or target binding to a hydrophobic pocket, replacing a generic C7 substituent (e.g., methyl, methoxy, or unsubstituted phenoxy) with the 3-methyl-4-nitrophenoxy group can deliver a predictable +1.36 LogP shift and an additional HBA site . This compound serves as a strategic building block for late-stage SAR exploration where both lipophilicity and hydrogen bond acceptor capacity need to be simultaneously increased without adding separate functional groups.

Structure-Activity Relationship (SAR) Studies Focused on C7 Positional Scanning

Researchers conducting systematic positional scanning of the imidazo[1,2-a]pyridine scaffold should include this compound as the '3-methyl-4-nitro' variant in a matrix of C7 substituents (e.g., H, Me, OMe, OPh, 4-NO2-Ph, 3-Me-4-NO2-Ph) to deconvolute the individual contributions of methyl, nitro, and phenoxy linker groups to biological activity [1]. The availability of this compound from multiple vendors at defined purity (95-97%) with comprehensive safety documentation supports reproducible SAR data generation across collaborative research networks .

Chemical Probe Synthesis Requiring Validated Purity and Cold-Chain Integrity

For chemical biology probe development where compound identity, purity, and stability are paramount, this product's multi-vendor validated purity of ≥95% and its requirement for -20°C storage provide clear quality benchmarks . The mandated cold-chain logistics serve as a proxy indicator of compound lability, alerting investigators to design experiments with freshly thawed aliquots and to avoid prolonged bench-top exposure—a consideration absent for room temperature-stable analogs.

Targeted Library Synthesis for Kinase, GPCR, or Ion Channel Projects

Given the imidazo[1,2-a]pyridine scaffold's established presence in kinase inhibitors (e.g., PI3K, IRAK-4), GPCR ligands, and ion channel modulators [2][3], this C7-functionalized derivative is a valuable diversification point for generating focused compound libraries. Its unique combination of an electron-deficient aromatic ether with a methyl-induced Fsp3 increment (0.07) provides a differentiated chemical space entry that cannot be accessed using commercially available, single-substituent C7 analogs.

Quote Request

Request a Quote for 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.